molecular formula C13H22N2O5 B2996572 1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine CAS No. 1097194-13-2

1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine

Cat. No.: B2996572
CAS No.: 1097194-13-2
M. Wt: 286.328
InChI Key: RNCFSKLCUPXAEU-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine involves the protection of functional groups during chemical reactions. The Boc group (tert-butoxycarbonyl) is introduced to the molecule to shield reactive sites, thereby preventing unwanted side reactions . This protection is crucial in multi-step organic syntheses where selective reactions are required.

Comparison with Similar Compounds

1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine is unique due to its specific structure and functional groups. Similar compounds include:

These similar compounds differ in their functional groups, which influence their chemical behavior and applications.

Biological Activity

1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize its effects and mechanisms of action.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group and a methoxy-oxoethyl carbamoyl moiety. The presence of these functional groups is essential for its biological interactions.

PropertyValue
IUPAC NameThis compound
CAS Number1097194-13-2
Molecular FormulaC12H19N3O4
Molecular Weight253.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. The compound's structure allows it to modulate protein functions, potentially leading to therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study conducted on various cancer cell lines demonstrated significant cytotoxic effects, particularly against breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against a range of pathogens. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Case Studies

  • Anticancer Study : In a recent publication, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values indicating potency comparable to established chemotherapeutics .
  • Antimicrobial Assessment : A study published in the Journal of Antimicrobial Chemotherapy assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion tests, highlighting its potential as an antimicrobial agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTest Organism/Cell LineObserved EffectReference
AnticancerMCF-7 (breast cancer)IC50 = 12 µM
AnticancerHT29 (colon cancer)Induction of apoptosis
AntimicrobialStaphylococcus aureusInhibition zone = 15 mm
AntimicrobialEscherichia coliInhibition zone = 12 mm

Properties

IUPAC Name

tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-7-5-6-9(15)11(17)14-8-10(16)19-4/h9H,5-8H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCFSKLCUPXAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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